molecular formula C13H16ClNO5S B5263894 2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid

2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid

Cat. No.: B5263894
M. Wt: 333.79 g/mol
InChI Key: QPGBBTQXBKKAHS-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a chloro-substituted phenoxy group and a cyclopentylsulfamoyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with cyclopentylamine to form 2-chloro-4-(cyclopentylamino)phenol.

    Sulfamoylation: The intermediate is then subjected to sulfamoylation using sulfamoyl chloride to yield 2-chloro-4-(cyclopentylsulfamoyl)phenol.

    Esterification: The final step involves the esterification of the sulfamoylated phenol with chloroacetic acid under acidic conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxy and sulfamoyl groups can participate in oxidation and reduction reactions, respectively.

    Esterification and Hydrolysis: The acetic acid moiety can form esters and undergo hydrolysis.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Esterification: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The phenoxyacetic acid moiety can mimic natural auxins, leading to uncontrolled growth in plants. In biological systems, the compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.

    Mecoprop: Another herbicide with a similar structure but with an additional methyl group.

    Diclofop: A herbicide with a similar phenoxy structure but different substituents.

Uniqueness

2-[2-Chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties compared to other phenoxyacetic acids

Properties

IUPAC Name

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c14-11-7-10(5-6-12(11)20-8-13(16)17)21(18,19)15-9-3-1-2-4-9/h5-7,9,15H,1-4,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGBBTQXBKKAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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